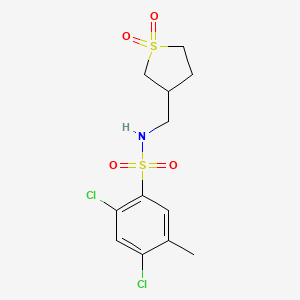
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H15Cl2NO4S2 and its molecular weight is 372.28. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been studied for their ability to bind to DNA and exhibit anticancer activity through inducing apoptosis in tumor cells. For example, mixed-ligand copper(II)-sulfonamide complexes were shown to interact with DNA and demonstrate antiproliferative activity against yeast and human tumor cells, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition for Anticancer Effects
Certain dibenzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrase isoenzymes, which are associated with tumor growth. These compounds have demonstrated anticancer effects by inducing apoptosis and autophagy pathways in tumor cells, suggesting a therapeutic potential in cancer treatment (Gul et al., 2018).
Antibacterial Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against various strains of anaerobic Gram-positive bacteria. This indicates the potential of sulfonamide compounds in developing new antibacterial agents (Sławiński et al., 2013).
Synthesis and Structural Characterization
Research on sulfonamide compounds includes their synthesis and structural characterization to understand their properties better and develop potential applications in drug development and other fields. For instance, studies have focused on synthesizing specific sulfonamide antagonists and analyzing their structure using various spectroscopic methods (Cheng De-ju, 2015).
Computational Studies
Sulfonamide molecules have been subjects of computational studies to predict their structural and electronic properties. These studies help in understanding the molecular interactions and potential applications of sulfonamide derivatives in various scientific and industrial fields (Murthy et al., 2018).
properties
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S2/c1-8-4-12(11(14)5-10(8)13)21(18,19)15-6-9-2-3-20(16,17)7-9/h4-5,9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAIXEICBUMZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

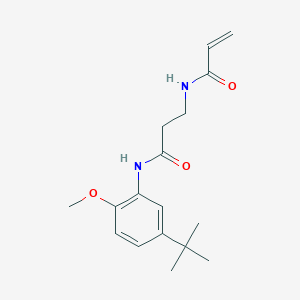
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)
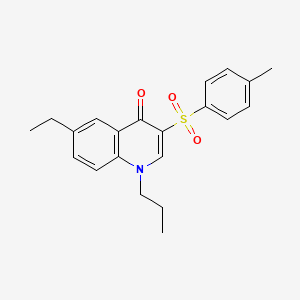
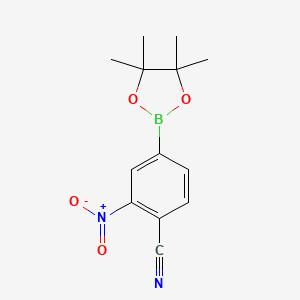

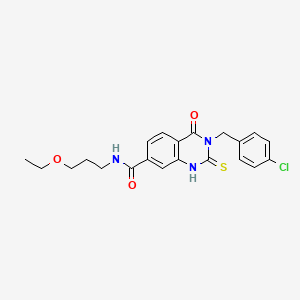
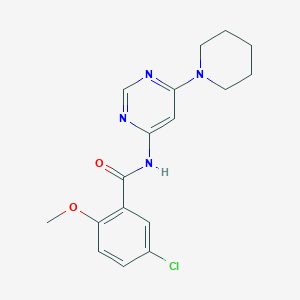
![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)